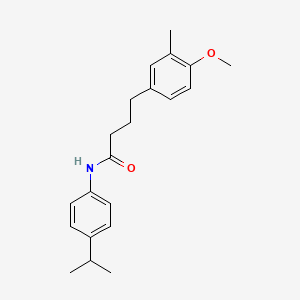
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole, also known as PNO, is a heterocyclic compound that has been widely used in scientific research. PNO is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, which makes it a useful compound for studying various diseases and conditions. However, one limitation of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are many future directions for the study of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. One area of research could be the development of more efficient synthesis methods for 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. Another area of research could be the development of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole derivatives with improved solubility and biological activity. Additionally, further studies could be conducted to investigate the potential use of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in the treatment of Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-naphthylamine to form 3-(3-methylphenyl)-2-naphthylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-naphthalen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-13-5-4-8-16(11-13)18-20-19(22-21-18)17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJBZIZNOGKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(naphthalen-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)




![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)